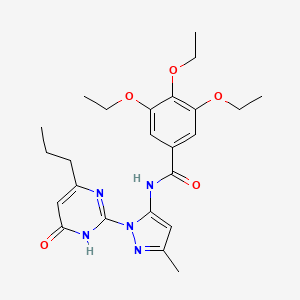

![molecular formula C22H22N4O2S3 B2452890 ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate CAS No. 327094-53-1](/img/structure/B2452890.png)

ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The compound also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that consists of a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzothiazole and 1,2,4-triazole rings. Benzothiazoles can be synthesized from 2-aminobenzenethiols and acid chlorides . The synthesis of 1,2,4-triazoles typically involves the reaction of a hydrazine with a 1,3-diketone or a β-keto ester .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzothiazole and 1,2,4-triazole rings are aromatic, meaning they have a cyclic, planar structure with a ring of resonance bonds. This gives these parts of the molecule stability. The compound also contains a butanoate ester group, which consists of a carbonyl (C=O) adjacent to an ether (R-O-R’) group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The benzothiazole and 1,2,4-triazole rings in the compound are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions under certain conditions . The butanoate ester group could undergo hydrolysis in the presence of a strong acid or base to yield an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the butanoate ester group could make the compound more polar and thus more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the intermolecular forces present, which in turn depend on the exact structure of the molecule .Scientific Research Applications

Synthesis and Characterization

- Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is involved in the synthesis of various chemical compounds. For instance, compounds related to 1,2,4-triazole and 1,3,4-thiadiazole derivatives are synthesized by reacting with appropriate reagents and characterized by different spectroscopic methods, confirming their molecular structure. This process underpins the development of novel compounds with potential applications in various fields (Maliszewska-Guz et al., 2005).

Pharmacological Properties

- Some derivatives of this compound have been explored for their pharmacological properties. For example, compounds derived from 1,2,4-triazole have been evaluated for their effects on the central nervous system (CNS) in mice, highlighting the potential for medical applications (Maliszewska-Guz et al., 2005).

Antimicrobial Activity

- The compound has been used in the synthesis of various derivatives that exhibit antimicrobial activities. For example, compounds involving 1,2,4-triazole and benzothiazole moieties have shown significant antimicrobial effects against a range of bacteria, indicating their potential as novel antimicrobial agents (Soni et al., 2010).

Antioxidant Activity

- Derivatives of this compound have been synthesized and screened for their antioxidant properties. Certain derivatives have demonstrated notable antioxidant activity, which could have implications in various therapeutic applications (Tumosienė et al., 2014).

Anticancer Properties

- Research has explored the anticancer properties of related compounds. For instance, derivatives of 1,2,4-triazole and benzothiazole have been evaluated against different cancer cell lines, showing promising activity against specific cancer types, which could lead to the development of new anticancer drugs (Ostapiuk et al., 2015).

Future Directions

The compound could be further investigated for its potential anticonvulsant activity, given the promising results of related compounds . Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce potential side effects. Further studies could also explore other potential applications for this compound in fields such as material science or catalysis.

Mechanism of Action

Target of Action

Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that the compound might target proteins or enzymes essential for the survival of these bacteria .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis . The compound might interact with its targets, leading to changes that inhibit the growth or survival of the bacteria .

Biochemical Pathways

Given the reported anti-tubercular activity of benzothiazole derivatives , it can be inferred that the compound might interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

The result of the compound’s action is likely the inhibition of Mycobacterium tuberculosis growth, as suggested by the reported anti-tubercular activity of benzothiazole derivatives . This could lead to molecular and cellular effects such as disruption of bacterial cell wall synthesis or interference with bacterial protein production.

properties

IUPAC Name |

ethyl 4-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S3/c1-2-28-20(27)13-8-14-29-21-25-24-19(26(21)16-9-4-3-5-10-16)15-30-22-23-17-11-6-7-12-18(17)31-22/h3-7,9-12H,2,8,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVQOMLYTVZEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2452808.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2452810.png)

![4-(4-fluorobenzyl)-5-[1-(2-furoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2452812.png)

![2-(4-acetylpiperazin-1-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-oxoacetamide](/img/structure/B2452813.png)

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2452814.png)

![Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2452815.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2452817.png)

![3-(2-fluorobenzyl)-7-thiomorpholinopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452821.png)

![4-tert-butyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2452822.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)